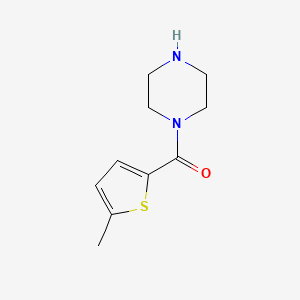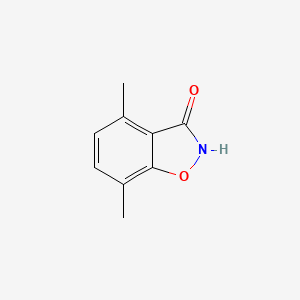
4,7-Dimethyl-1,2-benzoxazol-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dimethyl-1,2-benzoxazol-3-ol is a chemical compound with the molecular formula C₉H₉NO₂. It belongs to the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a benzoxazole ring substituted with two methyl groups at positions 4 and 7 and a hydroxyl group at position 3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-1,2-benzoxazol-3-ol typically involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones. One common method includes the condensation of 2-aminophenol with 4,7-dimethylbenzaldehyde in the presence of an acid catalyst, followed by cyclization to form the benzoxazole ring . The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as titanium tetraisopropoxide or mesoporous titania-alumina mixed oxide can be employed to improve reaction efficiency .
化学反応の分析
Types of Reactions
4,7-Dimethyl-1,2-benzoxazol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 3 can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction of the benzoxazole ring can lead to the formation of dihydrobenzoxazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzoxazole ring, particularly at positions 5 and 6.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 4,7-dimethyl-1,2-benzoxazol-3-one.
Reduction: Formation of 4,7-dimethyl-1,2-dihydrobenzoxazol-3-ol.
Substitution: Formation of halogenated, nitrated, or sulfonated benzoxazole derivatives.
科学的研究の応用
4,7-Dimethyl-1,2-benzoxazol-3-ol has several scientific research applications, including:
作用機序
The mechanism of action of 4,7-Dimethyl-1,2-benzoxazol-3-ol involves its interaction with various molecular targets and pathways. In antimicrobial applications, it may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways . In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .
類似化合物との比較
Similar Compounds
Benzoxazole: The parent compound with a similar structure but without the methyl and hydroxyl substitutions.
2-Aminobenzoxazole: A derivative with an amino group at position 2.
5-Nitrobenzoxazole: A derivative with a nitro group at position 5.
Uniqueness
4,7-Dimethyl-1,2-benzoxazol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 4 and 7 enhances its lipophilicity, while the hydroxyl group at position 3 contributes to its reactivity and potential hydrogen bonding interactions .
特性
分子式 |
C9H9NO2 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC名 |
4,7-dimethyl-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C9H9NO2/c1-5-3-4-6(2)8-7(5)9(11)10-12-8/h3-4H,1-2H3,(H,10,11) |
InChIキー |
KDCPOKHPKKQZDX-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1)C)ONC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


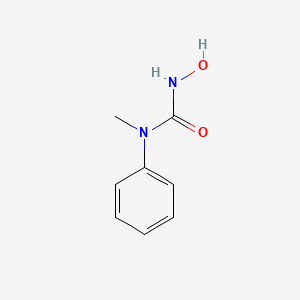
![[3,3'-Bithiophene]-4-carboxaldehyde](/img/structure/B13207457.png)
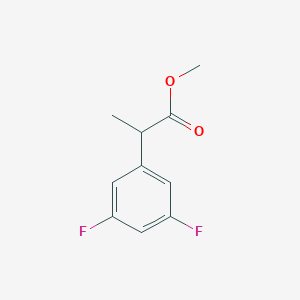
![Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13207468.png)
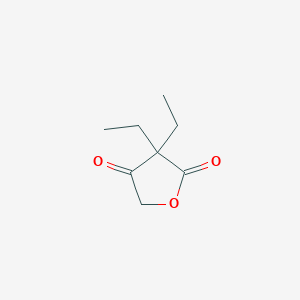
![6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13207477.png)

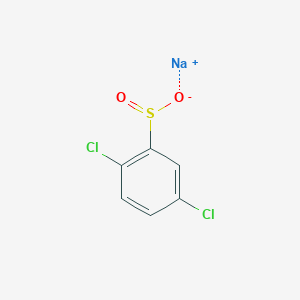
![N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine](/img/structure/B13207497.png)
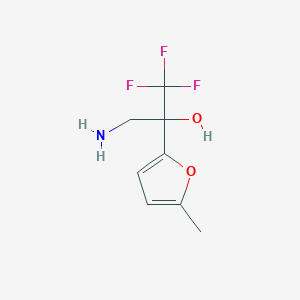
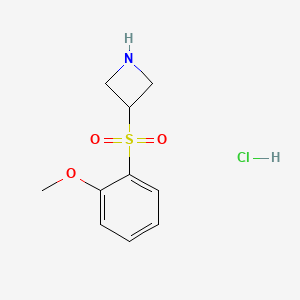
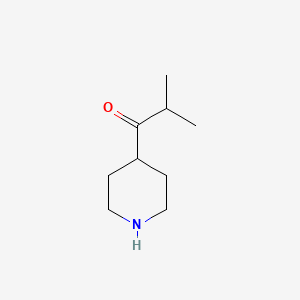
![1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclobutan-1-ol](/img/structure/B13207539.png)
